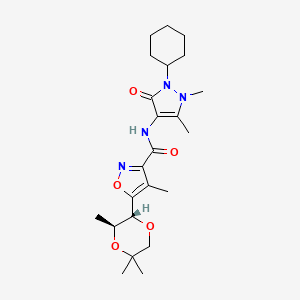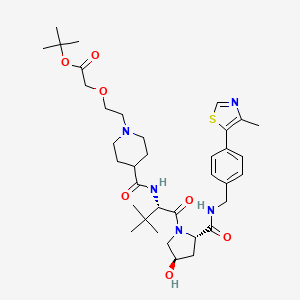
E3 Ligase Ligand-linker Conjugate 102
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 102: is a compound that plays a crucial role in the field of targeted protein degradation. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects the ligand to a target protein-binding moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 102 involves the conjugation of a ligand for the E3 ubiquitin ligase, such as (S,R,S)-AHPC, with a linker. The ligand (S,R,S)-AHPC is based on the von Hippel-Lindau (VHL) protein ligand VH032 . The synthetic route typically involves multiple steps, including the preparation of the ligand and the linker, followed by their conjugation under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimization of reaction conditions, purification processes, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 102 undergoes various chemical reactions, including:
Ubiquitination: The compound facilitates the transfer of ubiquitin to the target protein, leading to its degradation by the proteasome.
Formation of Ternary Complex: The compound induces the formation of a ternary complex between the E3 ligase, the target protein, and the ubiquitin-conjugating enzyme.
Common Reagents and Conditions: Common reagents used in these reactions include ubiquitin, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and the E3 ligase. The reactions typically occur under physiological conditions, such as in a buffered solution at neutral pH and body temperature .
Major Products: The major product formed from these reactions is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
Scientific Research Applications
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 102 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: In biology, the compound is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets for diseases .
Medicine: In medicine, this compound is being explored as a therapeutic agent for the treatment of various diseases, including cancer, by targeting and degrading disease-causing proteins .
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 102 exerts its effects by inducing the ubiquitination and subsequent degradation of target proteins. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the target proteins .
Comparison with Similar Compounds
Cereblon (CRBN) Ligands: These ligands are used in PROTACs to recruit the CRBN E3 ligase for targeted protein degradation.
MDM2 Ligands: These ligands target the MDM2 E3 ligase and are used in PROTACs for degrading specific proteins.
cIAP1 Ligands: These ligands recruit the cIAP1 E3 ligase for targeted protein degradation.
Uniqueness: E3 Ligase Ligand-linker Conjugate 102 is unique due to its specific ligand for the von Hippel-Lindau (VHL) E3 ligase, which allows for the targeted degradation of proteins that are not effectively degraded by other E3 ligases . This specificity makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C36H53N5O7S |
|---|---|
Molecular Weight |
699.9 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C36H53N5O7S/c1-23-30(49-22-38-23)25-10-8-24(9-11-25)19-37-33(45)28-18-27(42)20-41(28)34(46)31(35(2,3)4)39-32(44)26-12-14-40(15-13-26)16-17-47-21-29(43)48-36(5,6)7/h8-11,22,26-28,31,42H,12-21H2,1-7H3,(H,37,45)(H,39,44)/t27-,28+,31-/m1/s1 |
InChI Key |
FCALOZVVIWIDED-CKIYMEHHSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)CCOCC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)CCOCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


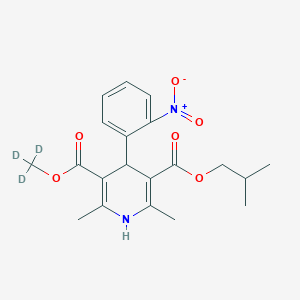
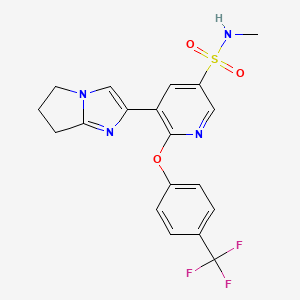
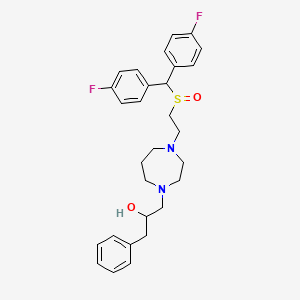
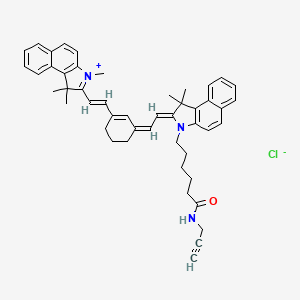

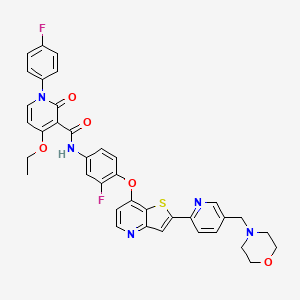
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)


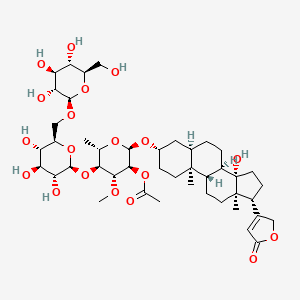
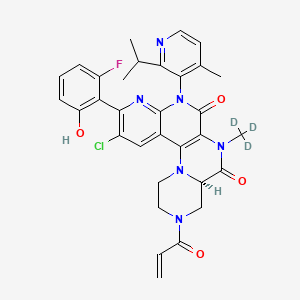
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
